molecular formula C19H22N2O4 B2650822 N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-phenyloxalamide CAS No. 1396799-53-3

N1-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-N2-phenyloxalamide

Número de catálogo: B2650822
Número CAS: 1396799-53-3
Peso molecular: 342.395
Clave InChI: LHIYCNLLJXLEPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a complex organic molecule. It contains a 4-methoxyphenyl group, which is a phenyl ring with a methoxy (OCH3) substituent, and a 2-hydroxy-3-methylpropyl group, which is a three-carbon chain with a hydroxyl (OH) group and a methyl (CH3) group . The “N1” and “N2” likely refer to nitrogen atoms in the molecule, suggesting the presence of amide groups (CONH2).


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate phenyl and propyl precursors, possibly through a process like nucleophilic substitution or condensation . The exact method would depend on the specific structure of the compound.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Properties like solubility, melting point, boiling point, and reactivity can be influenced by factors like polarity, molecular size, and functional groups .

Aplicaciones Científicas De Investigación

Chemopreventive Applications in Cancer

  • Breast Cancer Prevention and Treatment: Fenretinide (N-(4-hydroxyphenyl) retinamide) has been investigated for its potential in breast cancer chemoprevention and treatment. A study by Conley et al. (2000) examined the safety, tolerability, and retinoid levels of fenretinide in combination with tamoxifen in patients at high risk for developing invasive breast cancer, highlighting the compound's synergistic antitumor and chemopreventive activity against mammary cancer.

Pharmacokinetics and Drug Delivery Systems

  • Polymer-Doxorubicin Conjugates: The development of drug-polymer conjugates like PK1 (N-(2-hydroxypropyl)methacrylamide copolymer doxorubicin) represents a new class of chemotherapeutic agents. A study by Vasey et al. (1999) conducted a Phase I clinical and pharmacokinetic study of PK1, demonstrating its potential for altered plasma and tumor pharmacokinetics compared to free doxorubicin, with significant activity observed in animal tumors.

Effects on Immune Response

  • Influence on Natural Killer (NK) Cells: Research by Villa et al. (1993) investigated the impact of N-(4-hydroxyphenyl) retinamide (4-HPR) on NK activity in women treated as part of a phase III trial for chemoprevention of contralateral disease in mastectomized women. The study found that 4-HPR treatment augmented NK activity, suggesting a possible immunoenhancing effect of the compound.

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific structure of the compound and the system it’s interacting with. Without more information, it’s not possible to predict the mechanism of action of this compound .

Direcciones Futuras

Future research on this compound could involve elucidating its exact structure, synthesizing it in the lab, studying its physical and chemical properties, and testing its biological activity .

Propiedades

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-19(24,12-14-8-10-16(25-2)11-9-14)13-20-17(22)18(23)21-15-6-4-3-5-7-15/h3-11,24H,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIYCNLLJXLEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.